
BIBP 3226
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Overview
Description
The compound “BIBP 3226” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a complex structure with multiple functional groups, including amides, phenyl rings, and a guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the amide bond: The reaction between an amine and a carboxylic acid derivative (such as an acid chloride or anhydride) to form the amide linkage.
Introduction of the guanidine group: This can be achieved by reacting an amine with a guanidine derivative under basic conditions.
Attachment of the phenyl rings: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Final coupling: The final step may involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the guanidine moiety.
Reduction: Reduction reactions could target the amide bonds or the guanidine group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Cardiovascular Research
Role in Blood Pressure Regulation
BIBP 3226 has been instrumental in elucidating the physiological roles of Neuropeptide Y (NPY) and Y1 receptors in blood pressure regulation. Studies have shown that while antagonism of Y1 receptors does not significantly affect basal blood pressure, it can attenuate stress-induced hypertension. This suggests that NPY is predominantly released during stress, which activates the sympathetic nervous system .
Case Study: Stress-Induced Hypertension
In a study investigating the effects of this compound on stress-induced hypertension, researchers found that administration of this compound significantly reduced hypertension triggered by stressors in animal models. This supports the hypothesis that Y1 receptors play a critical role in mediating cardiovascular responses to stress .
Neurobiology
Effects on Anxiety and Appetite Regulation
this compound has been used to explore the anxiogenic and anorectic effects associated with Y1 receptor activation. The compound blocks the release of corticotropin-releasing hormone (CRH), which is involved in the body's stress response . By inhibiting these pathways, this compound provides insights into potential therapeutic targets for anxiety disorders and appetite regulation.
Case Study: Behavioral Changes Under Stress
In experiments where this compound was administered intracerebroventricularly to rats subjected to repeated stress, significant alterations were observed in gastric motility and colonic transit. The antagonist abolished habituation mechanisms, leading to increased CRF levels and delayed gastric emptying. These findings highlight the compound's role in modulating neuroendocrine responses under stress .
Metabolic Studies
Impact on Bone Regeneration
Recent research has indicated that this compound may be beneficial in bone regeneration studies. The compound's ability to selectively antagonize Y1 receptors has been linked to enhanced osteogenic activity, making it a candidate for therapeutic applications in bone healing .
Quantification Methods
A validated HPLC-MS/MS method has been developed for quantifying this compound at picogram levels, allowing for detailed studies on its effects within biological systems. This method demonstrated high sensitivity and specificity, facilitating research into its role in various physiological processes .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cardiovascular Research | Investigating blood pressure regulation and stress responses | Attenuates stress-induced hypertension |
Neurobiology | Exploring anxiety regulation and appetite control | Anxiogenic effects; alters gastric motility |
Metabolic Studies | Assessing impacts on bone regeneration | Potential enhancement of osteogenic activity |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-(aminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
- (2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-methoxyphenyl)methyl]pentanamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C27H31N5O3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m0/s1 |
InChI Key |
KUWBXRGRMQZCSS-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
Synonyms |
BIBP 3226 BIBP 3435 BIBP-3226 BIBP-3435 BIBP3226 N2-(diphenylacetyl)-N-((4-hydroxyphenyl)methyl)argininamide |
Origin of Product |
United States |
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